Lipophilicity (XLogP3) Differentiation: 2-Methyl-2-(thiophen-3-yl)propyl vs. Linear N-Alkyl Thiophene-2-sulfonamide Comparators
The target compound exhibits a computed XLogP3 of 3.4 [1], positioning it within the optimal lipophilicity range (1–4) for oral drug candidates while conferring greater membrane permeability compared to less lipophilic analogs such as unsubstituted thiophene-2-sulfonamide (XLogP3 ≈ 0.5–1.0) or short-chain N-methyl/thiophene-2-sulfonamide derivatives (XLogP3 ≈ 1.2–2.0) [2]. This ~2–2.5 log unit increase in predicted partition coefficient directly impacts passive diffusion rates and, in the context of sulfonamide-based enzyme inhibitors, has been repeatedly correlated with improved cellular potency and target engagement in class-level SAR campaigns [3].
| Evidence Dimension | Predicted octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (computed by PubChem) |
| Comparator Or Baseline | Thiophene-2-sulfonamide (unsubstituted): XLogP3 ≈ 0.5–1.0; N-methylthiophene-2-sulfonamide: XLogP3 ≈ 1.2–2.0 (estimated from fragment-based calculators) |
| Quantified Difference | ΔXLogP3 ≈ +2.4 vs. unsubstituted parent; ≈ +1.4–2.2 vs. short-chain N-alkyl analogs |
| Conditions | Computed descriptor; PubChem XLogP3 3.0 algorithm; no experimental logP/logD data available for direct confirmation |
Why This Matters
Lipophilicity differences of this magnitude (>1 log unit) are typically sufficient to drive measurable divergence in membrane permeability, plasma protein binding, and metabolic clearance, making CAS 2319834-49-4 non-interchangeable with less lipophilic thiophene-2-sulfonamide fragments in lead optimization programs.
- [1] PubChem Compound Summary for CID 132450837; computed XLogP3 = 3.4. National Center for Biotechnology Information, 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
- [3] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. View Source
